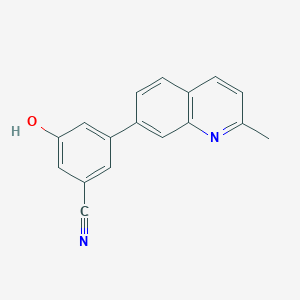

3-Hydroxy-5-(2-methylquinolin-7-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、分子式C₁₇H₁₂N₂Oを持つ有機化合物です。ヒドロキシ基とベンゾニトリル基で置換されたキノリン部分があります。

2. 製法

合成経路と反応条件

3-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリルの合成は、通常、以下の手順を伴います。

工業的生産方法

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

Substitution Reactions: The introduction of the hydroxy and benzonitrile groups can be achieved through substitution reactions.

Industrial Production Methods

This would include the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents .

化学反応の分析

反応の種類

3-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシ基は、キノン誘導体に変換するために酸化できます。

還元: ニトリル基は、アミン誘導体に変換するために還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムとパラジウム触媒を使用した水素ガスがあります。

主な生成物

酸化: キノン誘導体。

還元: アミン誘導体。

4. 科学研究への応用

3-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、いくつかの科学研究への応用があります。

医薬品化学: 酵素や受容体などの生体標的に相互作用する能力のために、治療薬としての可能性が研究されています.

材料科学: 有機半導体や発光材料の開発に使用できます.

ケミカルバイオロジー: 生体プロセスと経路を研究するためのプローブとして機能します.

科学的研究の応用

3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.

Chemical Biology: It serves as a probe for studying biological processes and pathways.

作用機序

3-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリルの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、代謝型グルタミン酸受容体5に結合し、その活性を調節し、下流のシグナル伝達経路に影響を与えることができます . この相互作用は、シナプス可塑性や神経ネットワークの活動の変化など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

2-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリル: 構造は似ていますが、ヒドロキシ基の位置が異なります.

3-フルオロ-5-(2-メチルキノリン-7-イル)ベンゾニトリル: 構造は似ていますが、ヒドロキシ基の代わりにフルオロ基があります.

独自性

3-ヒドロキシ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、官能基の特定の位置のためにユニークであり、その化学反応性と生物学的活性を大きく左右する可能性があります。 キノリンコアにヒドロキシ基とベンゾニトリル基の両方があるため、さまざまな化学修飾と生体標的との相互作用が可能になります .

特性

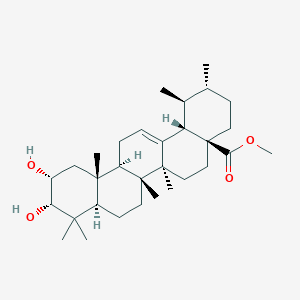

分子式 |

C17H12N2O |

|---|---|

分子量 |

260.29 g/mol |

IUPAC名 |

3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile |

InChI |

InChI=1S/C17H12N2O/c1-11-2-3-13-4-5-14(9-17(13)19-11)15-6-12(10-18)7-16(20)8-15/h2-9,20H,1H3 |

InChIキー |

DYISJDYQAJMMQY-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)